molecular formula C15H23N3OS B11809335 1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11809335
M. Wt: 293.4 g/mol
InChI Key: FSXBPNKVNJXHAE-UHFFFAOYSA-N
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Description

1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a tert-butylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactionsThe final step involves the coupling of the pyridine derivative with piperazine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone is unique due to the presence of the tert-butylthio group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C15H23N3OS

Molecular Weight

293.4 g/mol

IUPAC Name

1-[4-(5-tert-butylsulfanylpyridin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C15H23N3OS/c1-12(19)17-7-9-18(10-8-17)14-6-5-13(11-16-14)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3

InChI Key

FSXBPNKVNJXHAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)SC(C)(C)C

Origin of Product

United States

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